N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)but-2-ynamide
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Overview
Description
N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)but-2-ynamide: is an organic compound that features a unique structure combining an indene moiety with a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2,3-dihydro-1H-indene and but-2-ynoic acid.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling of the indene and but-2-ynoic acid moieties.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
- N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)acetamide
- N-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)prop-2-ynamide
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the length and nature of the alkyne or amide group.
- Reactivity: The presence of different functional groups can influence the reactivity and stability of the compounds.
- Applications: Each compound may have unique applications based on its specific properties, such as solubility, binding affinity, and biological activity.
Properties
IUPAC Name |
N-(4-methoxy-2,3-dihydro-1H-inden-2-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-5-14(16)15-11-8-10-6-4-7-13(17-2)12(10)9-11/h4,6-7,11H,8-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRJLAMNHQNECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC2=C(C1)C(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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